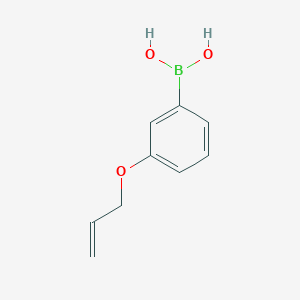

3-Allyloxyphenylboronic acid

Description

Significance and Interdisciplinary Relevance of Arylboronic Acids in Modern Synthesis

Arylboronic acids are organic compounds that have become indispensable in modern organic synthesis. pharmiweb.com Their general formula is R-B(OH)₂, where 'R' is an aryl group. wikipedia.org These compounds are notable for their stability, low toxicity, and their ability to participate in a wide range of chemical reactions. mt.commusechem.com One of the most significant applications of arylboronic acids is in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. mt.comlibretexts.orgnumberanalytics.com This reaction is a cornerstone of modern organic chemistry, enabling the synthesis of complex molecules like pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The versatility of arylboronic acids extends beyond carbon-carbon bond formation to include the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. mdpi.comnih.gov Their unique reactivity and broad functional group tolerance make them valuable building blocks in medicinal chemistry and materials science. wikipedia.orgnih.gov For instance, the boronic acid functional group is a key feature in the chemotherapy drug bortezomib. wikipedia.org Furthermore, their ability to form reversible covalent complexes with diols has led to their use in sensors for saccharides. wikipedia.orgwikipedia.org The ongoing research into arylboronic acids continues to expand their applications, solidifying their importance across various scientific disciplines. pharmiweb.comnumberanalytics.com

Overview of the Allyloxy Moiety in Chemical Design

The allyloxy group, with the structure -O-CH₂-CH=CH₂, is a functional group that imparts unique properties to molecules in chemical design. The presence of a double bond in the allyl group provides a site for a variety of chemical transformations. nih.gov This includes addition reactions, oxidations, and participation in transition metal-catalyzed reactions. The allyl group can be readily introduced into molecules, often via nucleophilic substitution reactions.

In medicinal chemistry, the incorporation of an allyloxy moiety can influence a molecule's biological activity and pharmacokinetic properties. For example, it has been shown to enhance membrane permeability in certain drug candidates. The allyloxy group is found in a number of natural and synthetic compounds that exhibit anticancer activity. nih.gov The reactivity of the allyl group also allows for its use as a versatile handle for further molecular modifications and the synthesis of complex heterocyclic structures. researchgate.netresearchgate.net

Historical Context of Boronic Acid Chemistry and its Evolution

The history of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid, specifically ethylboronic acid. pharmiweb.comwikipedia.org Initially, boronic acids were considered chemical curiosities with limited practical applications. wiley-vch.de However, the landscape of boronic acid chemistry was dramatically transformed by the discovery of the Suzuki-Miyaura coupling reaction in 1979 by Akira Suzuki and Norio Miyaura. wiley-vch.denih.gov This palladium-catalyzed cross-coupling reaction between organoboronic acids and organic halides proved to be a highly efficient and versatile method for forming carbon-carbon bonds. libretexts.orgfishersci.es

The development of the Suzuki-Miyaura coupling reaction sparked a surge of interest in boronic acid chemistry, leading to the development of numerous new synthetic methods and applications. nih.govorganic-chemistry.org Modern synthetic techniques for preparing boronic acids include the reaction of organometallic reagents with borate (B1201080) esters, transmetalation reactions, and palladium-catalyzed borylation reactions. pharmiweb.com The scope of boronic acid reactions has expanded to include not only C-C bond formation but also the formation of C-N, C-O, and other C-heteroatom bonds. nih.govnih.govwiley.com This evolution has established boronic acids as fundamental building blocks in organic synthesis, with wide-ranging impacts on pharmaceuticals, materials science, and chemical biology. pharmiweb.commusechem.com

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound 3-Allyloxyphenylboronic acid. The primary objective is to present a detailed and scientifically accurate overview of this specific molecule, adhering strictly to the outlined sections. The scope will encompass the fundamental chemical and physical properties of this compound, its synthesis, and its reactivity, particularly in the context of Suzuki-Miyaura and other cross-coupling reactions. The article will also explore its application as a building block in the synthesis of more complex molecules. The content is intended to be professional and authoritative, drawing from a diverse range of credible sources while excluding any information related to dosage, administration, or safety profiles.

Chemical and Physical Properties of this compound

This compound is a solid at room temperature with the chemical formula C₉H₁₁BO₃. sigmaaldrich.com Its structure consists of a phenyl ring substituted with an allyloxy group at the meta-position and a boronic acid group.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₃ | sigmaaldrich.com |

| Molecular Weight | 177.99 g/mol | guidechem.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 222840-95-1 | sigmaaldrich.com |

| IUPAC Name | (3-(allyloxy)phenyl)boronic acid | sigmaaldrich.com |

| Boiling Point | 351.8±44.0 °C (Predicted) | guidechem.com |

| Density | 1.12±0.1 g/cm3 (Predicted) | guidechem.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. One common method starts with the reaction of 3-bromophenol (B21344) allyl ether with n-butyllithium (n-BuLi) followed by treatment with triisopropyl borate. google.com This sequence first generates an organolithium species which then reacts with the borate ester to form a boronate ester. Subsequent hydrolysis of the boronate ester yields the final this compound product.

Reactivity and Applications of this compound

Role in Suzuki-Miyaura Coupling Reactions

This compound serves as a valuable coupling partner in Suzuki-Miyaura reactions. libretexts.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the phenyl ring of this compound and an organic halide or triflate. mt.comlibretexts.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step. organic-chemistry.org

The Suzuki-Miyaura coupling using this compound has been employed in the synthesis of various complex organic molecules. google.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for a wide range of substrates. libretexts.orgorganic-chemistry.org

Participation in Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other types of cross-coupling reactions. These include copper-promoted C-O and C-N bond-forming reactions. wiley.com Arylboronic acids, in general, are known to undergo oxidative Heck-type reactions with olefins in the presence of a palladium catalyst and a reoxidant. nih.gov Furthermore, arylboronic acids can be used in transition-metal-free reactions for the formation of C-C, C-N, and C-O bonds. nih.gov

Use as a Building Block in the Synthesis of Complex Molecules

The bifunctional nature of this compound, possessing both a reactive boronic acid group and a versatile allyloxy group, makes it a valuable building block for the synthesis of complex molecules. The boronic acid moiety allows for the introduction of the allyloxyphenyl group into a target molecule via cross-coupling reactions. Subsequently, the allyloxy group can be further functionalized. For example, the double bond of the allyl group can undergo various transformations, providing a handle for constructing more intricate molecular architectures. This dual reactivity has been utilized in the synthesis of biologically active compounds and other functional organic materials. google.com

Properties

IUPAC Name |

(3-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJCSDZSQSVVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611158 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-95-1 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allyloxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Allyloxyphenylboronic Acid

Established Synthetic Pathways to Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern synthetic chemistry, largely due to their role in palladium-catalyzed cross-coupling reactions. Several robust methods have been developed to access these valuable compounds.

Metal-Halogen Exchange and Borate (B1201080) Quenching Approaches

A foundational method for the synthesis of arylboronic acids involves a metal-halogen exchange reaction. wikipedia.org This approach typically begins with an aryl halide, such as an aryl bromide or iodide. The halide is treated with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. nih.govchemicalbook.com This exchange generates a highly reactive aryllithium intermediate.

The newly formed aryllithium species is then quenched with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. chemicalbook.comresearchgate.net The reaction mixture is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid. Grignard reagents, formed by reacting an aryl halide with magnesium metal, can also be used in place of aryllithiums for the borylation step. organic-chemistry.org This pathway is particularly effective for preparing a wide range of functionalized arylboronic acids.

A typical reaction sequence is as follows:

Metal-Halogen Exchange: Ar-X + R-Li → Ar-Li + R-X (where X = Br, I)

Borate Quenching: Ar-Li + B(OR')₃ → Ar-B(OR')₃Li

Hydrolysis: Ar-B(OR')₃Li + H₃O⁺ → Ar-B(OH)₂

This method's primary advantage is its use of readily available starting materials. However, its scope can be limited by the functional group tolerance, as the highly basic organolithium or Grignard reagents can react with sensitive functional groups on the aromatic ring. nih.gov

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed borylation reactions, often referred to as Miyaura-Ishiyama borylation, represent a more modern and highly versatile route to arylboronates. beilstein-journals.orgacs.org This method involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), or with pinacolborane (HBpin). acs.orgnih.gov

The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like PdCl₂(dppf) and a suitable ligand. acs.org A base, such as potassium acetate or a tertiary amine, is required to facilitate the catalytic cycle. acs.orgacs.org The reaction conditions are generally mild, allowing for excellent functional group compatibility, including with groups like carbonyls, cyanides, and nitro groups that are often incompatible with organolithium or Grignard-based methods. acs.org

The general catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst. researchgate.net These boronate esters can then be hydrolyzed to the corresponding boronic acids if desired.

| Catalyst System | Boron Source | Substrate Scope | Key Advantages | Citation |

|---|---|---|---|---|

| PdCl₂(dppf) | Pinacolborane (HBpin) | Aryl iodides, bromides, triflates | High yields, mild conditions | acs.org |

| PdCl₂(CH₃CN)₂ / SPhos | Pinacolborane (HBpin) | Aryl iodides, bromides, some chlorides | Highly active, low catalyst loading, short reaction times | nih.gov |

| Pd(dba)₂ / DPEphos or XPhos | Bis(pinacolato)diboron (B₂pin₂) | Aryl bromides and chlorides | Effective for less reactive aryl chlorides | beilstein-journals.org |

| Pd catalyst / MeO-CM-Phos | Bis(pinacolato)diboron (B₂pin₂) | Aryl tosylates and mesylates | Excellent functional group tolerance (CN, CHO, COOMe) | acs.org |

Transesterification Routes for Boronic Acid Derivatives

Many modern borylation methods, particularly palladium-catalyzed reactions, yield boronic esters (e.g., pinacol esters) rather than the free boronic acids. nih.gov While stable and useful in their own right, conversion to the boronic acid is often necessary. Transesterification is a common method for this deprotection step. acs.org

This process involves reacting the boronic ester with an excess of a diol or another boronic acid in the presence of a catalyst or under conditions that drive the equilibrium toward the desired product. A particularly effective method utilizes volatile reagents, such as methylboronic acid. acs.org The boronic ester is treated with methylboronic acid, leading to an equilibrium exchange. The resulting methyl pinacol ester byproduct is volatile and can be easily removed by evaporation, driving the reaction to completion and simplifying purification. acs.orgresearchgate.net This approach avoids cumbersome aqueous workups and is compatible with a wide range of substrates. acs.org

Specific Synthesis of 3-Allyloxyphenylboronic Acid

The synthesis of this compound can be envisioned through a multi-step process that combines the introduction of the allyloxy group onto a phenolic precursor with one of the established methods for forming the aryl-boron bond.

Multi-step Preparations from Phenolic Precursors

A logical synthetic strategy for this compound starts from a readily available substituted phenol, such as 3-bromophenol (B21344). Phenols can be converted into arylboronic acids through various sequences. researchgate.net One common pathway involves converting the phenolic hydroxyl group into a better leaving group (like a triflate or phosphate) before proceeding with a palladium-catalyzed borylation.

Alternatively, and more directly for this target, the synthesis would begin with an appropriate halogenated phenol. For instance, starting with 3-bromophenol, the synthetic plan would involve two key transformations: the formation of the C-B bond and the formation of the allyl ether. The order of these steps is crucial. Performing the borylation first (e.g., converting 3-bromophenol to 3-hydroxyphenylboronic acid) would be followed by the introduction of the allyl group.

A plausible route starting from 1-bromo-3-iodobenzene could also be employed, where a selective metal-halogen exchange at the more reactive iodine position is followed by borylation. chemicalbook.com The remaining bromine atom could then be used in subsequent reactions if further functionalization were desired.

Introduction of the Allyloxy Group

The allyloxy group is a common structural motif and protective group in organic synthesis. organic-chemistry.org It consists of a methylene bridge attached to a vinyl group. wikipedia.org The introduction of this group onto a phenolic precursor is typically achieved via a Williamson ether synthesis. mdpi.com

This reaction involves deprotonating the hydroxyl group of the phenol (e.g., 3-hydroxyphenylboronic acid or 3-bromophenol) with a suitable base, such as sodium hydroxide, potassium carbonate, or sodium hydride, to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an allyl halide, most commonly allyl bromide or allyl chloride, to form the desired allyl ether. wikipedia.orgmdpi.com

The reaction is generally efficient and proceeds under mild conditions. The choice of base and solvent can be optimized to maximize the yield and minimize side reactions. This method is highly reliable for attaching the allyl group to the phenolic oxygen, completing the synthesis of the "allyloxy" portion of the target molecule, this compound.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 3-Bromophenol | Allyl bromide, K₂CO₃ | 1-Allyloxy-3-bromobenzene |

| 2A | Metal-Halogen Exchange & Borylation | 1-Allyloxy-3-bromobenzene | 1) n-BuLi, -78°C; 2) B(OMe)₃; 3) HCl(aq) | This compound |

| 2B | Miyaura Borylation | 1-Allyloxy-3-bromobenzene | B₂pin₂, Pd catalyst, Base | This compound pinacol ester |

| 3 (if 2B) | Transesterification/Hydrolysis | This compound pinacol ester | Acidic workup or transesterification reagent | This compound |

Direct Borylation of Allyloxy-Substituted Aromatics

The synthesis of arylboronic acids, including this compound, has been significantly advanced by the advent of direct C-H bond activation and borylation methodologies. These methods offer a more atom-economical and straightforward alternative to traditional routes that often require pre-functionalized starting materials. The direct borylation of allyloxy-substituted aromatics can be effectively achieved using transition metal catalysts, most notably those based on iridium and rhodium.

Iridium-catalyzed C-H borylation is a powerful tool for the synthesis of arylboronic esters. dumelelab.com The regioselectivity of this reaction on substituted benzenes is a crucial aspect. In the case of an allyloxy substituent, which is an ortho-, para-directing group, the outcome of the borylation is influenced by both electronic and steric factors. nih.gov For monosubstituted benzenes, iridium catalysts often lead to a mixture of meta and para products. mdpi.com However, the use of bulky ligands on the iridium center can significantly enhance para-selectivity. For an allyloxy-substituted benzene, direct borylation would be expected to yield a mixture of isomers, with the potential to favor the para-isomer through careful selection of the iridium catalyst and ligands. The generally accepted mechanism for iridium-catalyzed borylation involves an Ir(III)/Ir(V) catalytic cycle. illinois.edu

Rhodium-catalyzed C-H borylation presents another viable route. scispace.com Rhodium catalysts can also exhibit high regioselectivity, which is often directed by the steric and electronic properties of the substituents on the aromatic ring. While specific examples detailing the direct borylation of 3-allyloxybenzene are not prevalent in the provided literature, the principles governing the regioselectivity of C-H borylation on substituted arenes are well-established and can be applied to predict the outcomes for this substrate. semanticscholar.orgrsc.org The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity of the borylation reaction. nih.gov

The table below summarizes the key aspects of iridium and rhodium-catalyzed direct C-H borylation of aromatic compounds.

| Catalyst System | Key Features | Regioselectivity Control |

| Iridium-based | High efficiency, broad substrate scope. nih.gov | Primarily governed by steric factors, with bulky ligands favoring borylation at less hindered positions. illinois.edu Electronic effects also play a role, especially in heteroaromatic systems. nih.gov |

| Rhodium-based | Effective for C-H activation and functionalization. scispace.com | Influenced by both steric and electronic properties of the substrate and ligands. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. orgchemres.org For this compound synthesis, several green approaches can be considered.

Solvent-Free and Aqueous Media Syntheses

Performing reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener synthesis. Solvent-free methods for the synthesis of boronic esters have been developed, often utilizing mechanochemical approaches like ball milling. These methods can lead to high yields and purity without the need for traditional solvents.

Syntheses in aqueous media are also highly desirable from a green chemistry perspective. Palladium-catalyzed borylation reactions of aryl bromides have been successfully carried out in water, demonstrating the feasibility of producing boronic esters in an environmentally benign solvent. organic-chemistry.org

Mechanochemical Approaches for Boronic Acid Esters

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free route to boronic acid esters. This technique can be highly efficient and produce minimal waste. The solid-state grinding of reactants can lead to the formation of the desired products, often with high yields.

Catalytic Systems for Sustainable Production

The development of sustainable catalytic systems is a cornerstone of green chemistry. This includes the use of catalysts based on earth-abundant and less toxic metals, as well as the development of recyclable catalytic systems.

Earth-Abundant Metal Catalysts: While palladium and iridium are highly effective, their cost and toxicity are concerns. Research into catalysts based on more abundant metals like nickel, rsc.org cobalt, and iron for borylation reactions is an active area. acs.org Iron-catalyzed Miyaura borylation of aryl chlorides and triflates has been reported, offering a more sustainable alternative to palladium-based systems. acs.org

Recyclable Catalysts: The development of heterogeneous catalysts, where the catalyst is immobilized on a solid support, allows for easy separation from the reaction mixture and subsequent reuse. researchgate.net Gold nanoparticles supported on polymer microspheres have been shown to be a highly recyclable catalyst for the homocoupling of arylboronic acids. nih.gov Similarly, boronic acids themselves can be supported on polystyrene and recycled multiple times without significant loss of activity. acs.org

The following table highlights some green catalytic approaches relevant to arylboronic acid synthesis.

| Catalytic Approach | Metal/System | Key Advantages |

| Earth-Abundant Metals | Nickel, rsc.org Cobalt, acs.org Iron acs.org | Lower cost, reduced toxicity compared to precious metals. |

| Recyclable Catalysts | Supported Gold Nanoparticles, nih.gov Polystyrene-supported Boronic Acids acs.org | Ease of separation, reusability, reduced metal waste. |

| Green Solvents | Palladium in water organic-chemistry.org | Environmentally benign solvent, reduced VOC emissions. |

Purification and Isolation Techniques for this compound and its Esters

The purification and isolation of this compound and its esters are critical steps to obtain a product of high purity. Several techniques can be employed, and the choice of method often depends on the physical state of the compound (solid or oil) and the nature of the impurities.

Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid boronic acids. The choice of solvent is crucial and is determined by the solubility of the boronic acid at different temperatures.

Column Chromatography: This is a versatile technique for purifying both solid and oily products.

Silica Gel Chromatography: While widely used, challenges can arise due to the interaction of the boronic acid with the acidic silica gel.

Boric Acid-Impregnated Silica Gel: To mitigate issues with standard silica gel, a modified approach using silica gel impregnated with boric acid has been developed for the purification of pinacol boronic esters.

Neutral Alumina Chromatography: For compounds that are sensitive to acidic conditions, neutral alumina can be a suitable alternative stationary phase.

Purification via Salt Formation: Boronic acids can be converted to their corresponding salts by treatment with a base. These salts can then be isolated and purified, after which the pure boronic acid can be regenerated by acidification.

Derivatization to Esters: Boronic acids can be converted to their ester derivatives, such as pinacol esters, which are often more stable and easier to purify by chromatography. The pure ester can then be hydrolyzed back to the boronic acid if needed.

The table below provides a summary of common purification techniques for arylboronic acids and their esters.

| Purification Technique | Description | Applicability |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Solid boronic acids. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Both solid and oily boronic acids and their esters. |

| Salt Formation | Conversion to a salt, purification of the salt, and regeneration of the acid. | Boronic acids. |

| Esterification | Conversion to an ester for easier purification, followed by optional hydrolysis. | Boronic acids. |

Reactivity and Reaction Mechanisms of 3 Allyloxyphenylboronic Acid

Fundamental Reactivity of Arylboronic Acids

Arylboronic acids, including the 3-allyloxyphenyl derivative, exhibit a characteristic set of reactions centered on the electron-deficient boron atom. This inherent reactivity allows for their participation in complex formations and reversible covalent bonding, making them versatile reagents in chemical synthesis and sensor technology.

Lewis Acidity and Interactions with Lewis Bases

The boron atom in arylboronic acids is sp² hybridized and possesses a vacant p-orbital, rendering the molecule a Lewis acid—a species capable of accepting an electron pair. researchgate.net This electron deficiency drives the interaction of boronic acids with Lewis bases, which are electron-pair donors. researchgate.net In aqueous solution, a boronic acid like 3-allyloxyphenylboronic acid exists in equilibrium with its corresponding tetrahedral boronate anion. This transformation from a trigonal planar to a tetrahedral geometry occurs through the interaction with a Lewis base, such as a hydroxide ion. researchgate.net

Table 1: Approximate pKa Values of Various Substituted Phenylboronic Acids

| Phenylboronic Acid Substituent | Approximate pKa | Effect of Substituent |

| Unsubstituted | 8.86 | Reference |

| 4-Fluoro | 8.77 | Weakly electron-withdrawing |

| 4-Methoxy | 9.25 | Electron-donating |

| 3-Nitro | Not specified | Strongly electron-withdrawing |

| 2,3,4,6-Tetrafluoro | 6.17 | Strongly electron-withdrawing |

This table illustrates the general trend of how substituents affect the pKa of phenylboronic acids. The exact pKa of this compound is not documented in the provided search results.

Interactions are not limited to hydroxide ions; other Lewis bases such as amines, fluorides, and cyanides can also coordinate with the boron center to form stable tetrahedral adducts. mdpi.com

Formation of Boronate Complexes and Anhydrides

Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. nih.gov This process typically involves the removal of three water molecules from three molecules of the boronic acid, resulting in a stable six-membered ring composed of alternating boron and oxygen atoms. This reaction is reversible, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water.

Furthermore, boronic acids react with alcohols to form boronate esters (also referred to as boronic esters). nih.gov This esterification is an equilibrium process that can be driven to completion by removing the water formed during the reaction. libretexts.org The formation of boronate esters is a key transformation, as these derivatives are often preferred in synthetic applications due to their improved stability and handling properties compared to the parent boronic acids. libretexts.org For example, the reaction with diols like pinacol leads to the formation of stable cyclic boronate esters, which are widely used in cross-coupling reactions. nih.gov

Reversible Bond Formation with Diols and Sugars

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. This reaction leads to the formation of cyclic boronate esters, which can be five- or six-membered rings. The stability of these complexes is pH-dependent; the interaction is generally stronger under basic conditions where the boronic acid is in its tetrahedral boronate form.

This reversible binding is the foundation for the use of arylboronic acids in the development of sensors for saccharides. The binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. The formation of the boronate ester alters the electronic properties of the boronic acid, which can be harnessed for sensing applications. This interaction is highly selective for diols, making boronic acids valuable tools for molecular recognition.

Cross-Coupling Reactions Involving this compound

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds in modern organic synthesis. Its utility is most prominently demonstrated in the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and conjugated dienes. nih.govnih.gov The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., an aryl bromide), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from its 0 to +2 oxidation state, forming an organopalladium(II) complex. nih.gov

Transmetalation : In this key step, the organic group from the boronic acid (in this case, the 3-allyloxyphenyl group) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate). This boronate then reacts with the organopalladium(II) halide, displacing the halide and forming a diorganopalladium(II) intermediate. nih.gov

Reductive Elimination : The final step involves the elimination of the two organic groups from the palladium center, forming a new carbon-carbon bond and the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups on both coupling partners, and the low toxicity of the boron-containing byproducts. nih.gov While specific examples detailing the reaction of this compound with various aryl halides are not provided in the search results, the general principles and mechanism described are directly applicable. The reaction would typically proceed in a solvent mixture, often including water, with a suitable base such as sodium or potassium carbonate, and a palladium catalyst, frequently with phosphine (B1218219) ligands.

Table 2: General Parameters for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Common Examples | Role in Reaction |

| Boronic Acid | This compound, Phenylboronic acid | Source of one organic fragment |

| Organic Halide/Triflate | Aryl bromides, aryl iodides, aryl chlorides, aryl triflates | Source of the second organic fragment |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, THF, Water mixtures | Provides the medium for the reaction |

Chan-Lam Coupling and Related C-N/C-O Bond Formations

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using a copper catalyst. This reaction couples arylboronic acids with amines, phenols, and other N- and O-nucleophiles. chem-station.comorganic-chemistry.org The reaction is typically carried out under mild conditions, often in the presence of air. organic-chemistry.org

This compound can be employed in Chan-Lam couplings to synthesize N-(3-allyloxyphenyl) and O-(3-allyloxyphenyl) derivatives. The reaction proceeds via a copper-catalyzed oxidative coupling mechanism. organic-chemistry.org While specific examples with this compound are not detailed in the provided search results, the general applicability of the Chan-Lam coupling to a wide range of arylboronic acids suggests its utility with this substrate. The reaction is tolerant of various functional groups and can be a powerful tool for the synthesis of complex molecules. mdpi.comresearchgate.net

Stille Coupling, Sonogashira Coupling, and Liebeskind-Srogl Coupling

Beyond the Suzuki-Miyaura and Chan-Lam reactions, this compound can potentially participate in other cross-coupling reactions, although its direct use in some of these is less common than that of other organometallic reagents.

Stille Coupling: The Stille reaction typically involves the coupling of an organotin compound with an organic halide catalyzed by palladium. jk-sci.comwikipedia.orglibretexts.orgorganic-chemistry.org While boronic acids are not the primary substrate for this reaction, modifications and related cross-coupling methodologies are continually being developed.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Boronic acids can be used in Sonogashira-type reactions, often under oxidative conditions, to couple with terminal alkynes. beilstein-journals.orgnih.gov This would provide a route to 1-(3-allyloxyphenyl)alkynes.

Liebeskind-Srogl Coupling: This reaction involves the palladium-catalyzed coupling of a thioester with a boronic acid, mediated by a copper(I) carboxylate, to form a ketone. researchgate.netorganic-chemistry.orgwikipedia.org This reaction is particularly useful as it proceeds under neutral conditions. This compound can serve as the organoboron nucleophile in this transformation to produce 3-allyloxyphenyl ketones. nih.gov

Other Key Reactions of this compound

In addition to cross-coupling reactions, the boronic acid functionality of this compound allows for other important transformations.

ipso-Hydroxylation to Phenols

Arylboronic acids can be converted to the corresponding phenols through a process known as ipso-hydroxylation. This reaction involves the oxidation of the carbon-boron bond to a carbon-oxygen bond. Various oxidizing agents can be employed for this transformation, and notably, catalyst- and solvent-free methods have been developed. scispace.comnih.govrsc.org

The ipso-hydroxylation of this compound would yield 3-allyloxyphenol. A common and environmentally friendly method utilizes an oxidant like sodium perborate in water. nih.gov The reaction is often rapid and proceeds in high yield. The proposed mechanism involves the nucleophilic attack of a peroxo species on the boron atom, followed by rearrangement and hydrolysis. researchgate.net

Table 3: General Conditions for ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Solvent | Catalyst | General Yields |

| Sodium Perborate (SPB) | Water or Solvent-free | None | High |

| Hydrogen Peroxide (H₂O₂) | Various | Often base-catalyzed | Good to High |

| Oxone® | Various | None | Good to High |

Conjugate Additions and Electrophilic Allyl Shifts

Arylboronic acids can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a reaction often catalyzed by rhodium or palladium complexes. nih.govorganic-chemistry.orgwiley-vch.de This reaction results in the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. This compound can be used as the source of the 3-allyloxyphenyl group in such transformations.

The term "electrophilic allyl shifts" in the context of this compound is not a standard named reaction. It is possible that this refers to a subsequent reaction of the product formed from a primary transformation of the boronic acid. For instance, the allyl aryl ether product obtained from a coupling reaction could potentially undergo a Claisen rearrangement, which is a chem-station.comchem-station.com-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol upon heating. organic-chemistry.orglibretexts.orglibretexts.org This rearrangement involves what can be considered an intramolecular electrophilic attack of the allyl group onto the aromatic ring.

Petasis-Borono Mannich Reaction with Sulfonamides

The Petasis-Borono Mannich (PBM) reaction is a versatile multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. wikipedia.org Sulfonamides have been successfully employed as the amine component in this reaction, providing a direct route to α-aryl and α-alkenylglycine derivatives. researchgate.netorganic-chemistry.org This transformation can proceed without a catalyst and is tolerant of a wide array of functional groups. organic-chemistry.orgnih.gov

The reaction mechanism involves the initial condensation of the sulfonamide and a carbonyl compound, such as glyoxylic acid, to form an imine intermediate. The boronic acid, in this case, this compound, then reacts with this intermediate. A key step is the formation of a quaternary boronate salt, often referred to as an "ate" complex, which facilitates the nucleophilic transfer of the 3-allyloxyphenyl group from the boron atom to the electrophilic carbon of the imine. researchgate.netresearchgate.net This transfer is typically irreversible, which provides a significant advantage over the classic Mannich reaction where the final step can be reversible. organic-chemistry.org The use of sulfonamides offers a valuable method for synthesizing sulfonylated glycine derivatives, which are of interest in medicinal chemistry. organic-chemistry.org

Table 1: Typical Conditions for the Petasis-Borono Mannich Reaction with Sulfonamides

| Parameter | Condition | Source |

|---|---|---|

| Amine Component | Primary or secondary sulfonamides | organic-chemistry.org |

| Carbonyl Component | Glyoxylic acid | organic-chemistry.org |

| Boronic Acid | Aryl- or Alkenylboronic acids | organic-chemistry.org |

| Solvent | Nitromethane | organic-chemistry.org |

| Temperature | 60°C | organic-chemistry.org |

| Catalyst | Typically catalyst-free | organic-chemistry.orgnih.gov |

| Atmosphere | Air and moisture tolerant | nih.gov |

Palladium-Catalyzed Allylic Arylation and Related Transformations

This compound is an effective coupling partner in palladium-catalyzed allylic arylation reactions. This class of reactions forms a carbon-carbon bond between an aryl group and an allylic substrate, typically an allylic acetate or carbonate. organic-chemistry.orgumd.edu The transformation is known for its high selectivity and tolerance of various functional groups. nih.gov

The catalytic cycle generally begins with the oxidative addition of an allylic ester to a Pd(0) complex, forming a π-allylpalladium(II) intermediate. nih.gov This is followed by transmetalation, where the 3-allyloxyphenyl group is transferred from the boron atom to the palladium center. This step is often facilitated by a base. The final step is reductive elimination, which forms the allyl-aryl product and regenerates the Pd(0) catalyst. nih.gov These reactions can exhibit high regioselectivity, often favoring the formation of the more substituted γ-product. organic-chemistry.orgnih.gov The choice of ligand is crucial; for instance, ligands like 1,10-phenanthroline can be essential for achieving high selectivity, while phosphine ligands may inhibit the reaction. organic-chemistry.org

A noteworthy transformation is the intramolecular allylic arylation, where a molecule containing both a boronic acid moiety and an allylic ether group, such as a derivative of this compound, can undergo cyclization. For example, cinnamyloxyphenylboronic acid pinacol esters have been shown to undergo a selective coupling reaction catalyzed by a hydrazone-palladium system to yield 1,3-diarylpropene derivatives. nih.gov

Table 2: Components of Palladium-Catalyzed Allylic Arylation Systems

| Component | Example | Role | Source |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂ | Forms the active Pd(0) catalyst | organic-chemistry.orgnih.gov |

| Ligand | 1,10-phenanthroline, Bipyridine | Stabilizes the catalyst and influences selectivity | nih.gov |

| Aryl Source | This compound | Provides the aryl group for coupling | organic-chemistry.orgnih.gov |

| Allylic Substrate | Allylic acetates, Allylic carbonates | Provides the allylic partner for coupling | organic-chemistry.orgumd.edu |

| Additive/Base | AgSbF₆, K₂CO₃ | Facilitates transmetalation and catalyst turnover | organic-chemistry.orgmdpi.com |

| Solvent | 1,2-dichloroethane | Reaction medium | organic-chemistry.org |

Reactions with Organometallic Reagents

The reaction of this compound with strong organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), primarily involves the formation of a tetracoordinate boronate "ate" complex. This occurs through the nucleophilic addition of the organometallic's carbanion to the electron-deficient boron atom of the boronic acid. The resulting ate complex, [3-AllO-Ph-B(OH)₂R]⁻, is more nucleophilic than the parent boronic acid. This increased nucleophilicity is central to the mechanism of cross-coupling reactions like the Suzuki-Miyaura coupling, where the formation of such a boronate complex with a base (e.g., hydroxide or alkoxide) precedes the transmetalation step.

While the primary interaction involves the boron center, the acidic protons of the boronic acid's hydroxyl groups will also react with highly basic organometallic reagents in a simple acid-base reaction. For synthetic utility in cross-coupling, the formation of the ate complex is the key productive pathway.

Mechanistic Investigations of this compound Transformations

Transition State Analysis in Catalyzed Reactions

Mechanistic studies, including computational (DFT) analysis and kinetic experiments, have provided insight into the transition states of catalyzed reactions involving arylboronic acids. In palladium-catalyzed cross-coupling reactions, the transmetalation step is often rate-determining. nih.govresearchgate.net DFT calculations on model Suzuki-Miyaura reactions suggest that the decisive transition state for the transfer of the aryl group from boron to palladium involves a bridging species. researchgate.net In this arrangement, a base, such as an acetate or hydroxide ion, coordinates to both the boron and palladium atoms, forming a bridge that facilitates the transfer of the 3-allyloxyphenyl group. researchgate.net

Kinetic studies, such as Hammett analysis on related palladium-catalyzed allyl-aryl couplings, have shown that the reaction rate is enhanced by electron-withdrawing groups on the aryl nucleophile. umd.edu This suggests a charged transition state where negative charge builds up on the aryl ring, which is stabilized by inductive effects. umd.edu These findings indicate that the electronic nature of the substituents on the phenylboronic acid, including the allyloxy group, plays a significant role in the energetics of the transition state.

Role of the Allyloxy Group in Reaction Pathways and Selectivity

The allyloxy group (CH₂=CHCH₂O-) at the meta-position of the phenylboronic acid ring plays a multifaceted role in influencing reaction pathways and selectivity.

Electronic Effects : As a substituent, the allyloxy group is moderately electron-donating through resonance and electron-withdrawing through induction. This electronic character can influence the nucleophilicity of the aryl ring and the rate of the transmetalation step in palladium-catalyzed cross-coupling reactions.

Steric Influence : The steric bulk of the allyloxy group can influence the approach of reactants and catalysts, potentially affecting the regioselectivity or stereoselectivity of certain transformations.

Participation as a Reactive Moiety : The allyl group itself can act as a reactive handle. In a key example of its role in directing reaction pathways, substrates containing both an allyloxy-substituted phenylboronic acid and another reactive site can undergo intramolecular reactions. Research has demonstrated that cinnamyloxyphenylboronic acid pinacol esters can participate in a palladium-catalyzed intramolecular allylic arylation. nih.gov In this transformation, the arylboronic acid moiety couples with the allylic ether part of the same molecule, leading to the formation of cyclic or rearranged products. nih.gov This highlights the ability of the allyloxy group to function not just as a passive substituent but as an active participant in the reaction, enabling synthetic strategies that would not be possible with a simple alkyl or hydrogen substituent. The olefinic double bond of the allyl group could also potentially coordinate to a transition metal center, influencing the catalytic cycle.

Applications of 3 Allyloxyphenylboronic Acid in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

As a chemical building block, 3-Allyloxyphenylboronic acid provides a platform for constructing intricate molecules through controlled, stepwise reactions. wikipedia.org Its phenylboronic acid moiety is a key participant in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the allyloxy group serves as a handle for further functionalization or polymerization. This allows chemists to design and assemble novel compounds with precise control over the final architecture, a foundational concept in modern drug discovery and materials science. wikipedia.orgillinois.edu

The boronic acid group of this compound is instrumental in two major classes of cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-O bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the arylboronic acid with an aryl halide or triflate. libretexts.orgwikipedia.org Using this compound in this reaction allows for the synthesis of substituted biaryl compounds, which are prevalent scaffolds in many biologically active molecules. nih.govsandiego.eduorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.orgwikipedia.org This method is highly valued for its tolerance of various functional groups. sandiego.edu

Chan-Lam Coupling: For the synthesis of aryl ethers, the Chan-Lam coupling provides a powerful method for forming a carbon-oxygen bond between an arylboronic acid and an alcohol or phenol. wikipedia.orgnrochemistry.comwikipedia.org This copper-catalyzed reaction can often be performed under mild conditions, sometimes at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alcohols would yield a diverse range of diaryl or alkyl-aryl ethers, further expanding its utility as a synthetic building block. organic-chemistry.orgresearchgate.net The mechanism is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the ether linkage. wikipedia.org

Table 1: Key Cross-Coupling Reactions

| Reaction Name | Catalyst | Bond Formed | Reactants with this compound | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Carbon-Carbon (C-C) | Aryl Halide (Ar-X) | Substituted Biaryl |

| Chan-Lam Coupling | Copper (Cu) | Carbon-Oxygen (C-O) | Alcohol (R-OH) | Aryl Ether |

The synthetic transformations enabled by this compound are directly applicable to the field of medicinal chemistry. aablocks.comnih.gov The biaryl and aryl ether motifs constructed via Suzuki and Chan-Lam couplings are core structures in numerous pharmaceuticals and natural products. nih.govwikipedia.orgrsc.org The ability to readily synthesize analogs by varying the coupling partners makes boronic acids like this compound invaluable in drug discovery for studying structure-activity relationships. nih.govnih.govmdpi.com For instance, many kinase inhibitors used in cancer therapy and drugs targeting central nervous system disorders contain heterobiaryl scaffolds that can be assembled using these methods. nih.gov The synthesis of natural product analogs, which can lead to compounds with improved potency or optimized pharmacokinetic properties, often relies on such robust and modular synthetic strategies. rsc.orgmdpi.comresearchgate.net

The dual functionality of this compound is particularly advantageous for polymer synthesis. The allyl group can be polymerized through various mechanisms, such as radical polymerization or thiol-ene click chemistry, to form a polymer backbone. rsc.org This leaves the boronic acid moiety as a pendant group along the chain, available for subsequent modifications. These modifications can include cross-linking reactions or the attachment of other functional molecules.

Alternatively, the boronic acid can be directly incorporated into polymer structures. This has been used to create sequence-defined oligomers, where precise control over the monomer sequence is achieved. rsc.orgescholarship.org Such well-defined macromolecules are crucial for understanding structure-property relationships in polymer science. mdpi.com Furthermore, end-functionalized oligomers and polymers, which are important for creating more complex macromolecular architectures like block copolymers, can be synthesized using building blocks with multiple reactive sites. mdpi.comnih.gov

Role in Materials Science and Polymer Chemistry

In materials science, this compound is a precursor for advanced functional polymers. The key to its utility lies in the unique chemical properties of the boronic acid group, which can form reversible covalent bonds. nih.gov This capability is central to the development of dynamic and adaptive materials. rsc.org

The principle of dynamic boronic ester linkages is the foundation for a class of smart materials known as vitrimers. mdpi.comsemanticscholar.org Vitrimers are polymer networks that, like traditional thermosets, are robust and insoluble at their service temperature. However, when heated, the dynamic exchange of the boronic ester cross-links allows the material to flow and be reprocessed, a characteristic typical of thermoplastics. semanticscholar.orgrsc.orgmdpi.com This unique combination of properties is achieved because the bond exchange reactions allow the network topology to rearrange under thermal stimuli. encyclopedia.pubrsc.org

Polymers incorporating boronic acid functionalities, derived from monomers like this compound, can be cross-linked with polyols to create these adaptable networks. mdpi.com These materials can exhibit remarkable properties such as self-healing, where a damaged part of the material can repair itself upon heating or other stimuli, and shape memory. nih.govacs.org The ability to create robust yet reprocessable and self-healing materials opens up possibilities for more sustainable and long-lasting products in a wide range of applications. mdpi.comacs.org

Precursor for Advanced Polymeric Materials

The dual functionality of this compound, featuring a polymerizable allyl group and a chemically versatile boronic acid moiety, makes it a valuable monomer for the creation of advanced polymeric materials. The allyl group provides a handle for polymerization through various mechanisms, including free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). nih.gov The polymerization of allyl monomers can sometimes be challenging, often proceeding at low rates to yield polymers of low to medium molecular weight due to a process known as degradative chain transfer. researchgate.net However, modern polymerization methods have been developed to overcome these difficulties. nih.govgoogle.com

Once polymerized, the pendant phenylboronic acid groups along the polymer backbone bestow unique properties upon the material. These polymers are often designed as "smart" or "stimuli-responsive" materials. A prominent application is in the development of glucose-responsive systems for potential use in self-regulated drug delivery. nih.govnih.gov For instance, researchers have synthesized block copolymers such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA). nih.gov In these systems, the boronic acid units can form reversible covalent bonds with diols, such as those found in glucose. nih.govnih.gov This interaction can induce changes in the polymer's physical properties, such as swelling or deswelling, which can be harnessed to control the release of an encapsulated drug like insulin (B600854) in response to varying glucose concentrations. nih.gov

The synthesis of such polymers is a multi-step process. It often begins with the synthesis of a suitable boronic acid-containing monomer, like 3-acrylamidophenylboronic acid, which is then polymerized using techniques like RAFT to create well-defined block copolymers. nih.gov These polymers can self-assemble into nanoparticles or hydrogels, which serve as the drug delivery vehicle. nih.govnih.gov

| Polymerization Method | Description | Key Features |

| Free-Radical Polymerization | A common method where a free-radical initiator starts a chain reaction with monomers. Can be challenging for allyl compounds due to degradative chain transfer. researchgate.netgoogle.com | Simple, applicable to a wide range of monomers. |

| RAFT Polymerization | A type of reversible deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weight and low dispersity. nih.gov | Produces well-defined polymers, block copolymers, and complex architectures. |

| ATRP | An alternative controlled radical polymerization technique that uses a transition-metal catalyst (e.g., copper) to create polymers with controlled structures. nih.gov | Offers excellent control over polymer chain length and functionality. |

| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization driven by the relief of ring strain in cyclic olefins, catalyzed by metal complexes. nih.gov | Useful for creating polymers with specific backbone structures. |

Catalytic Applications of Boronic Acid Derivatives

Arylboronic acids, including derivatives like this compound, are recognized for their roles in catalysis, acting both as catalysts themselves and as crucial substrates in catalytic reactions. Their utility stems from their nature as mild Lewis acids and their ability to participate in a wide array of transformations. nih.gov

Organocatalysis with Arylboronic Acids

Organocatalysis refers to the acceleration of chemical reactions using a substance that consists of carbon, hydrogen, and other nonmetal elements. wikipedia.org Arylboronic acids fit within this category as they can function as Lewis acid organocatalysts. acs.org The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons, which is the definition of a Lewis acid.

This Lewis acidity enables arylboronic acids to activate substrates. For example, pentafluorophenylboronic acid has been used to catalyze dehydrative C-alkylation and allylation reactions by activating benzylic alcohols toward SN1-type reactivity. acs.org While often mild, this catalytic activity is central to their function.

Furthermore, arylboronic acids are key substrates in numerous reactions that are themselves promoted by other organocatalysts. A significant example is the metal-free, organocatalyzed ipso-hydroxylation of arylboronic acids to produce phenols. acs.org In these reactions, an organocatalyst facilitates the oxidation of the boronic acid at the carbon-boron bond, replacing it with a hydroxyl group. acs.orgrsc.org This transformation is valuable for its mild conditions and avoidance of transition-metal catalysts. acs.orgscispace.com

Dual Catalysis Systems

Dual catalysis involves the simultaneous use of two distinct catalysts to enable a transformation that is not possible with either catalyst alone. Arylboronic acids are frequently employed in such systems, particularly in the rapidly advancing field of metallaphotoredox catalysis, which merges visible-light photoredox catalysis with transition metal catalysis. acs.orgnih.gov

In a typical photoredox cycle, a photocatalyst, upon absorbing light, becomes excited and can oxidize or reduce a substrate. When combined with a transition metal catalyst (e.g., nickel, palladium, or gold), new reaction pathways are opened. rsc.org Arylboronic acids and their esters are excellent partners in these systems. For example, a dual system comprising a Lewis base and a photoredox catalyst can generate carbon radicals from arylboronic acids. nih.gov These radicals can then engage in C-C bond-forming reactions.

Another common application is in cross-coupling reactions. A Pd/Fe dual catalyst system has been shown to enable the aerobic coupling of heteroarenes with arylboronic acids. researchgate.net Similarly, a dual gold/photoredox system can achieve C(sp²)–C(sp²) biaryl couplings between arylboronic acids and aryldiazonium salts under mild, oxidant-free conditions. rsc.org These dual catalytic strategies allow for the formation of complex molecules under conditions that are often more sustainable and efficient than traditional methods.

Biomedical and Medicinal Chemistry Applications

The unique chemical properties of the boronic acid functional group have led to its extensive exploration in biomedical and medicinal chemistry. nih.gov Its ability to interact with biological molecules and serve as a stable, low-toxicity pharmacophore has resulted in significant applications. nih.govmdpi.com

Molecular Recognition and Sensing

The cornerstone of the boronic acid's role in molecular recognition is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govmdpi.com This interaction is particularly strong with saccharides (sugars), which are rich in diol groups. nih.govresearchgate.net This specific binding event can be translated into a detectable signal, making boronic acids excellent candidates for chemosensors. researchgate.net

When a boronic acid is incorporated into a molecule alongside a fluorophore (a fluorescent reporter group), the binding of a saccharide can modulate the fluorescence output. bham.ac.uknih.gov This change can occur through several mechanisms, such as Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), providing a "turn-on" or "turn-off" fluorescent signal upon analyte binding. bham.ac.uknih.gov This principle has been widely applied to the development of sensors for glucose, which is crucial for monitoring diabetes. nih.gov

Beyond simple molecules, boronic acid moieties are incorporated into advanced materials like polymers, hydrogels, and nanoparticles to create sophisticated sensing platforms. nih.govmdpi.comthno.org For instance, 3-aminophenylboronic acid functionalized graphene quantum dots have been used for the selective detection of glucose. nih.gov These sensors offer high sensitivity and the potential for real-time monitoring in complex biological environments. mdpi.com

| Analyte Type | Sensing Principle | Potential Application |

| Saccharides (e.g., Glucose) | Reversible covalent binding to the boronic acid's diol-binding site, often modulating a fluorescent or electrochemical signal. nih.govmdpi.com | Diabetes monitoring, biological process tracking. |

| Glycoproteins | Boronate affinity chromatography for separation and enrichment of glycosylated proteins. mdpi.com | Glycomics, proteomics, disease biomarker discovery. |

| Catecholamines (e.g., Dopamine) | The catechol structure contains a diol, allowing for specific binding and electrochemical detection. nih.gov | Neurotransmitter sensing, diagnostics for neurological disorders. |

| Fluoride/Cyanide Anions | The Lewis acidic nature of the boron atom allows it to bind strongly with Lewis bases like fluoride, altering optical properties. nih.gov | Environmental monitoring (e.g., water quality). |

Boron-Containing Bioisosteres

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group within a drug molecule without significantly altering its desired biological activity, while potentially improving its pharmacological properties like potency, selectivity, or metabolic stability. drughunter.comcambridgemedchemconsulting.com The boronic acid group has emerged as a highly effective non-classical bioisostere, most notably for the carboxylic acid group. nih.govmdpi.comdrughunter.com

While structurally different, the boronic acid group can mimic the role of a carboxylic acid in binding to biological targets. drughunter.com A key advantage is its higher pKa (typically ~9) compared to a carboxylic acid (typically ~4.5), meaning it is largely neutral at physiological pH. drughunter.comcambridgemedchemconsulting.com This increased neutrality can enhance a drug's ability to cross cell membranes, improving its bioavailability. drughunter.com

The utility of boronic acids as bioisosteres is exemplified by several FDA-approved drugs. The boron atom's ability to form a stable, yet reversible, covalent bond with nucleophilic residues (like serine or threonine) in the active site of enzymes is a powerful mechanism of inhibition. wikipedia.orgmdpi.comsci-hub.se

Bortezomib (Velcade®) : An anticancer agent where the boronic acid is crucial for its mechanism. It forms a stable complex with a threonine residue in the active site of the proteasome, inhibiting its function and leading to cancer cell apoptosis. nih.gov

Vaborbactam (Vabomere®) : A β-lactamase inhibitor that protects carbapenem (B1253116) antibiotics from degradation by bacteria. drugbank.comvabomere.comdovepress.com The cyclic boronic acid structure selectively and reversibly binds to the serine residue in the active site of serine β-lactamase enzymes, including Klebsiella pneumoniae carbapenemase (KPC). wikipedia.orgdrugbank.comtaylorandfrancis.com This restores the efficacy of the antibiotic partner drug. drugbank.comdovepress.com

Tavaborole (Kerydin®) : A topical antifungal agent where the boron-containing benzoxaborole ring is key to its activity.

This strategy of replacing a key functional group with a boronic acid has proven to be a successful approach in modern drug design, overcoming limitations of traditional functional groups and creating novel therapeutic agents. drughunter.comsci-hub.se

Advanced Analytical and Computational Studies of 3 Allyloxyphenylboronic Acid

Diffraction and Microscopic Techniques

Electron Microscopy (TEM, SEM) for Morphology and Microstructure

While specific Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) studies on 3-Allyloxyphenylboronic acid are not extensively documented in publicly available literature, the application of these techniques can be inferred from analyses of related materials. Electron microscopy is instrumental in characterizing the solid-state morphology of crystalline organic compounds.

Scanning Electron Microscopy (SEM) would be employed to investigate the surface topography and crystal habit of this compound powder. This analysis reveals macroscopic features such as crystal size, shape distribution, and the degree of agglomeration. For instance, in studies of similar compounds, SEM has been used to observe how different crystallization conditions affect the external morphology, which can influence bulk properties like flowability and dissolution rate. SEM analysis of hydrogels crosslinked with boric acid has shown that the boron-containing crosslinker helps to reduce free spaces in the material's structure, thereby enhancing mechanical strength. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of internal microstructure, crystal lattice defects, and nanoscale features. If this compound were used to formulate nanoparticles or composites, TEM would be essential for determining the size, shape, and dispersion of these nanoscale structures.

A hypothetical morphological analysis might yield the following observations:

| Parameter | Observation | Implication |

| Crystal Habit (SEM) | Well-defined prismatic or needle-like crystals. | Indicates a high degree of crystallinity. |

| Particle Size (SEM) | Micron-scale particles with a tendency to agglomerate. | Affects bulk density and surface area. |

| Surface (SEM) | Smooth crystal faces with some surface defects. | Potential sites for initiation of dissolution or chemical reaction. |

| Internal Structure (TEM) | Ordered lattice fringes confirming crystalline nature. | Fundamental property of the solid material. |

Thermal Analysis Methods

Thermal analysis techniques are fundamental for determining the stability and phase behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.orglibretexts.org This technique provides critical information about the thermal stability, decomposition pathways, and composition of a compound. wisc.edu For this compound, a TGA thermogram would be expected to show mass loss in distinct stages.

A study on a wide variety of aromatic boronic acids highlighted their potential as flame retardants and demonstrated that their thermal stability is highly dependent on their molecular structure. epa.gov Some derivatives show exceptional stability, with decomposition initiating at temperatures as high as 600°C. epa.gov

A representative TGA profile for this compound would likely exhibit the following decomposition steps:

Step 1: An initial, minor mass loss below 150°C, often attributed to the release of adsorbed moisture or residual solvent.

Step 2: A significant mass loss corresponding to the cleavage and volatilization of the allyl group and dehydration of the boronic acid moiety to form a boroxine (B1236090) anhydride.

Step 3: At higher temperatures, the subsequent decomposition and charring of the remaining phenylboroxine structure.

The following table presents hypothetical TGA data for illustrative purposes.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 50 - 150 | ~1-2% | Loss of adsorbed solvent/water. |

| 2 | 200 - 350 | ~45-50% | Loss of allyl group and water (anhydride formation). |

| 3 | > 400 | ~30-35% | Decomposition of the phenylboroxine core. |

| Residue | > 600 | ~15-20% | Char residue (B-C-O material). |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions such as melting, crystallization, and glass transitions. springernature.commalvernpanalytical.com For a crystalline solid like this compound, the most prominent feature in a DSC thermogram would be a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak are indicative of the compound's purity and crystalline perfection.

DSC studies on similar arylboronic acids have shown clear melting endotherms. researchgate.net The presence of impurities or different polymorphic forms can lead to peak broadening or the appearance of multiple thermal events. tainstruments.com A typical DSC analysis for this compound would provide its melting point (Tₘ) and the enthalpy of fusion (ΔHբ).

The following table contains representative DSC data for a crystalline organic compound like this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Computational Chemistry and Modeling

Computational methods provide a molecular-level understanding of the structure, properties, and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies (IR/Raman spectra), and NMR chemical shifts. lodz.pltandfonline.comnih.gov

Key insights from DFT studies on arylboronic acids include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the boronic acid and the ether linkage would be regions of negative potential, while the hydroxyl protons would be regions of positive potential.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's reactive behavior.

Conformational Analysis: The relative energies of different conformers, such as the orientation of the hydroxyl groups and the allyl chain, can be calculated to identify the most stable structure. nih.govmdpi.com

The table below shows representative quantum chemical parameters that could be obtained from a DFT calculation on this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures molecular polarity. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. acs.org

Applications of MD simulations for this compound include:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, revealing the accessible conformations of the flexible allyl group and the rotatable bonds associated with the boronic acid moiety. This provides a dynamic picture that complements the static view from DFT calculations.

Solvation Structure: Simulating the molecule in a solvent like water can reveal the structure of the surrounding solvent shells and the nature of hydrogen bonding interactions between the boronic acid group and water molecules.

Binding Interactions: If this compound is studied as an inhibitor of an enzyme (e.g., a β-lactamase), MD simulations can be used to assess the stability of the protein-ligand complex and analyze the specific intermolecular interactions (hydrogen bonds, van der Waals forces) that govern binding affinity. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand in the binding site is often monitored to confirm stable binding.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For this compound, density functional theory (DFT) calculations are the primary method for simulating its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Visible (UV-Vis) spectra. These theoretical predictions are crucial for confirming molecular structures, assigning experimental spectral bands, and understanding the electronic properties of the molecule.

Methodologies for these predictions typically involve optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.gov Following geometry optimization, vibrational frequency calculations are performed to predict the IR and Raman spectra. The gauge-invariant atomic orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). nih.gov For the prediction of electronic transitions, time-dependent DFT (TD-DFT) is utilized to simulate the UV-Vis absorption spectrum. nih.govnih.gov

Below are tables representing the type of data that would be generated from such computational studies. Note: The following values are hypothetical and for illustrative purposes only, as specific peer-reviewed computational data for this compound was not found.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

The GIAO method is used to predict the isotropic magnetic shielding tensors, which are then converted into chemical shifts. These predictions are valuable for the assignment of peaks in experimentally obtained NMR spectra.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (OH) | 5.10 | C (B-C) | 135.2 |

| H (Aromatic) | 7.0-7.5 | C (Aromatic) | 115.0-130.0 |

| H (Allyl, =CH) | 5.95 | C (O-C) | 158.5 |

| H (Allyl, =CH₂) | 5.30, 5.45 | C (Allyl, O-CH₂) | 69.8 |

| H (Allyl, O-CH₂) | 4.60 | C (Allyl, =CH) | 132.7 |